molecular formula C31H31BrN4O4 B11699116 4,4'-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

4,4'-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

Cat. No.: B11699116
M. Wt: 603.5 g/mol
InChI Key: IOWUBWBSTMONTO-UHFFFAOYSA-N
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Description

4-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as bromine, ethoxy, hydroxyl, and pyrazole

Preparation Methods

The synthesis of 4-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves multiple steps, including the formation of the pyrazole ring and the introduction of the bromine and ethoxy groups. The synthetic route typically involves the use of reagents such as bromine, ethyl alcohol, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to these targets with high affinity, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 4-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is unique due to its specific combination of functional groups and its structural complexity. Similar compounds include:

    3-Bromo-4-hydroxyphenyl derivatives: These compounds share the bromine and hydroxyl groups but differ in other functional groups.

    Pyrazole derivatives: These compounds contain the pyrazole ring but may have different substituents.

The uniqueness of this compound lies in its potential to exhibit a wide range of biological activities and its versatility in chemical synthesis.

Properties

Molecular Formula

C31H31BrN4O4

Molecular Weight

603.5 g/mol

IUPAC Name

4-[(3-bromo-5-ethoxy-4-hydroxyphenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C31H31BrN4O4/c1-6-40-25-18-21(17-24(32)29(25)37)28(26-19(2)33(4)35(30(26)38)22-13-9-7-10-14-22)27-20(3)34(5)36(31(27)39)23-15-11-8-12-16-23/h7-18,28,37H,6H2,1-5H3

InChI Key

IOWUBWBSTMONTO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C)Br)O

Origin of Product

United States

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